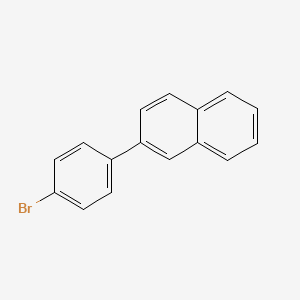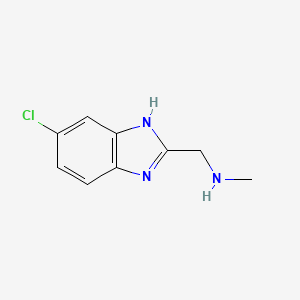
(5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Benzimidazole derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Benzimidazole derivatives have been reported to influence a variety of biochemical pathways, often resulting in downstream effects such as antimicrobial, anti-inflammatory, and antitumor activities .
Result of Action
One study has shown that the inhibition of voltage-gated h+ channels (hv1) can induce acidification of leukemic jurkat t cells, promoting cell death by apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by chlorination and subsequent amination . The reaction conditions often include:
Temperature: Moderate heating (50-100°C)
Solvent: Polar solvents like ethanol or acetonitrile
Catalysts: Acidic catalysts such as hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving:
Continuous flow reactors: For efficient heat and mass transfer
Purification steps: Including crystallization and recrystallization to ensure high purity
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Using reducing agents such as sodium borohydride
Substitution: Nucleophilic substitution reactions with halides or other electrophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products
Oxidation: Formation of corresponding benzimidazole N-oxide
Reduction: Formation of the reduced amine derivative
Substitution: Formation of substituted benzimidazole derivatives
Scientific Research Applications
(5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Investigated for its potential antimicrobial and antiparasitic activities
Medicine: Explored for its anticancer and antiviral properties
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-1H-benzimidazol-2-yl)acetic acid: Similar structure but with an acetic acid group instead of a methylamine group
(5-Chloro-1H-benzoimidazol-2-ylmethyl)-carbamic acid benzyl ester: Contains a carbamic acid benzyl ester group instead of a methylamine group
Uniqueness
(5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamine group allows for unique interactions with biological targets, differentiating it from other benzimidazole derivatives.
Properties
IUPAC Name |
1-(6-chloro-1H-benzimidazol-2-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-11-5-9-12-7-3-2-6(10)4-8(7)13-9/h2-4,11H,5H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJLTGGMKFCUHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=C(N1)C=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424350 |
Source


|
| Record name | (5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175530-30-0 |
Source


|
| Record name | (5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
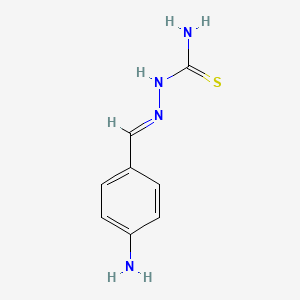
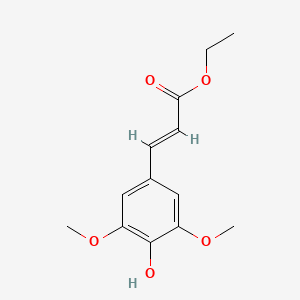
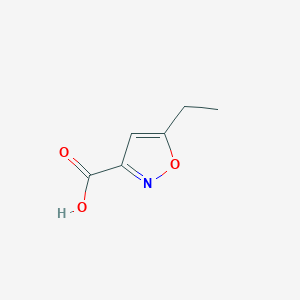
![N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide](/img/structure/B1276453.png)
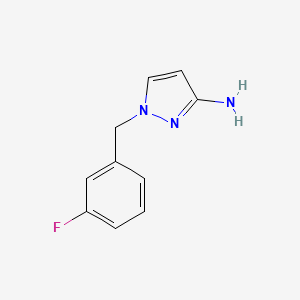
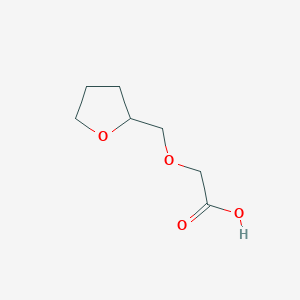
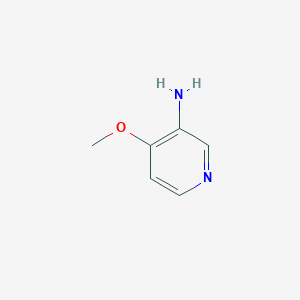
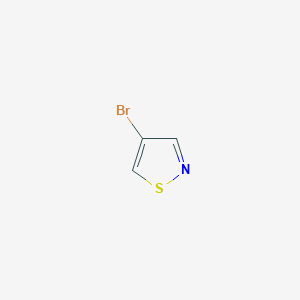
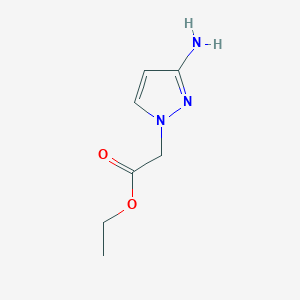
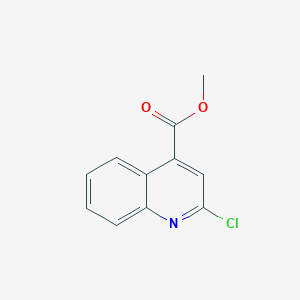

![5-Chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1276490.png)
![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B1276491.png)
